
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with ethoxy and methyl groups, and a hydroxymethyl group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methylpyrrolidin-2-yl)methanol typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 2-methylpyrrolidine with ethyl alcohol under acidic conditions to introduce the ethoxy group . The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often employ continuous flow synthesis techniques. These methods enhance the efficiency and selectivity of the reactions, allowing for large-scale production . Microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: (4-Ethoxy-2-methylpyrrolidin-2-yl)carboxylic acid.
Reduction: (4-Ethoxy-2-methylpyrrolidin-2-yl)methanamine.
Substitution: Various (4-alkoxy-2-methylpyrrolidin-2-yl)methanol derivatives.
Scientific Research Applications
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, influencing their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol: Similar structure with a methoxy group instead of an ethoxy group.
(4-Ethoxy-3-methylpyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
(4-Ethoxy-2-methylpyrrolidin-2-yl)methanol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(4-ethoxy-2-methylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-3-11-7-4-8(2,6-10)9-5-7/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
ZJIACOLAYSOAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(NC1)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
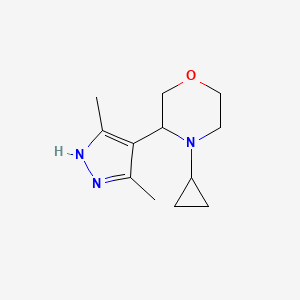
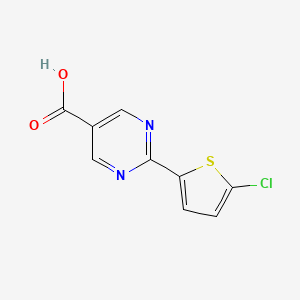

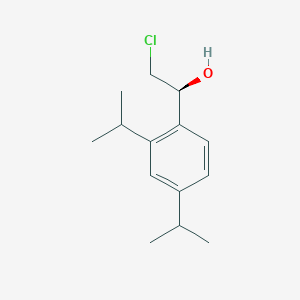
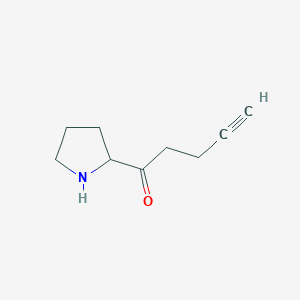

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one](/img/structure/B13161983.png)

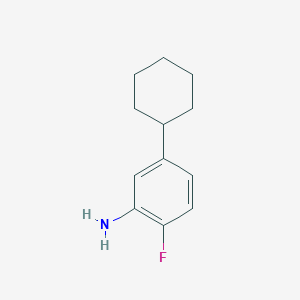
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)
![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)

![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)
